Dimethyl 1-(4-chlorobenzyl)-4-(3-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as methyl, chlorophenyl, and ethoxyphenyl groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
The synthesis of 3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction conditions often require the use of solvents such as ethanol and catalysts like acetic acid to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Scientific Research Applications
3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. The exact pathways and molecular targets are still under investigation, but it is known to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar compounds to 3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridine derivatives such as nifedipine and amlodipine. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and pharmacological properties. The unique combination of substituents in 3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE contributes to its distinct chemical and biological characteristics .
Properties
Molecular Formula |
C24H24ClNO5 |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
dimethyl 1-[(4-chlorophenyl)methyl]-4-(3-ethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H24ClNO5/c1-4-31-19-7-5-6-17(12-19)22-20(23(27)29-2)14-26(15-21(22)24(28)30-3)13-16-8-10-18(25)11-9-16/h5-12,14-15,22H,4,13H2,1-3H3 |
InChI Key |
IHXFGYMEFZHLAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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